(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
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Overview
Description
1-(7-[(E)-2-(Dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and a dimethylamino vinyl group
Preparation Methods
The synthesis of 1-(7-[(E)-2-(Dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using phosphorus oxychloride (POCl3) as a dehydrating agent.
Introduction of the Dimethylamino Vinyl Group:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
1-(7-[(E)-2-(Dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Addition: Addition reactions with electrophiles can occur at the double bond of the dimethylamino vinyl group, leading to the formation of various adducts.
Scientific Research Applications
1-(7-[(E)-2-(Dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and antiviral properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-[(E)-2-(Dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
1-(7-[(E)-2-(Dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other triazolopyrimidine derivatives, such as:
1-[7-[(E)-2-(Dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: This compound has a similar structure but includes a furyl group instead of a pyridinyl group, which may alter its chemical and biological properties.
1-[7-[(E)-2-(Dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone:
The uniqueness of 1-(7-[(E)-2-(Dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
1-[7-[2-(dimethylamino)ethenyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11(23)13-10-18-16-19-15(12-5-4-7-17-9-12)20-22(16)14(13)6-8-21(2)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGOVQBIDAANOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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